

# Ipatasertib clinical trial results versus placebo

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

Cat. No.: S001406

Get Quote

## Clinical Trial Results: Ipatasertib vs. Placebo

| Cancer Type / Trial Name      | Treatment Regimen         | Key Patient Population   | Median PFS (Ipatasertib vs. Placebo) | Hazard Ratio (HR) & P-value         |
|-------------------------------|---------------------------|--------------------------|--------------------------------------|-------------------------------------|
| mTNBC (LOTUS) [1]             | Ipatasertib + Paclitaxel  | Intention-to-Treat (ITT) | 6.2 vs. 4.9 months                   | HR 0.60; 95% CI 0.37–0.98; p=0.037  |
| mTNBC (LOTUS) [1]             | Ipatasertib + Paclitaxel  | PTEN-low tumors          | 6.2 vs. 3.7 months                   | HR 0.59; 95% CI 0.26–1.32; p=0.18   |
| ER+/HER2- mBC (FINER) [2]     | Ipatasertib + Fulvestrant | ITT (post-CDK4/6i & AI)  | 5.32 vs. 1.94 months                 | HR 0.61; 95% CI 0.46–0.81; p=0.0007 |
| ER+/HER2- mBC (FINER) [2]     | Ipatasertib + Fulvestrant | AKT pathway-altered      | 5.45 vs. 1.91 months                 | HR 0.47; 95% CI 0.31–0.72; p=0.0005 |
| mCRPC (IPATential150) [3] [4] | Ipatasertib + Abiraterone | PTEN-loss (by IHC)       | 18.5 vs. 16.5 months                 | HR 0.77; 95% CI 0.61–0.98; p=0.034  |

## Detailed Experimental Protocols

The conclusions in the table above are derived from rigorous, randomized controlled trials. Here is a detailed look at their methodologies.

### LOTUS Trial (NCT02162719) in mTNBC [1]

- **Study Design:** Randomized, double-blind, placebo-controlled, phase 2 trial.
- **Participants:** 124 women with previously untreated, inoperable, locally advanced or metastatic TNBC.
- **Intervention:** Patients were randomized 1:1 to receive:
  - **Ipatasertib arm:** Oral **ipatasertib** (400 mg, days 1–21) + IV paclitaxel (80 mg/m<sup>2</sup>, days 1, 8, 15) in 28-day cycles.
  - **Placebo arm:** Oral placebo + IV paclitaxel on the same schedule.
- **Primary Endpoints:** Progression-free survival (PFS) in the ITT population and in the subgroup with PTEN-low tumors.
- **Stratification:** Patients were stratified based on previous therapy, chemotherapy-free interval, and tumor PTEN status.

### FINER Trial (NCT04650581) in ER+/HER2- mBC [2]

- **Study Design:** Randomized, double-blind, placebo-controlled, phase 3 trial.
- **Participants:** 250 patients with ER-positive, HER2-negative metastatic breast cancer whose disease progressed on frontline CDK4/6 inhibitor and aromatase inhibitor.
- **Intervention:** Patients were randomized 1:1 to receive:
  - **Ipatasertib arm:** Oral **ipatasertib** (400 mg, days 1–21) + intramuscular fulvestrant (500 mg on days 1, 14, 28, then every 28 days).
  - **Placebo arm:** Oral placebo + fulvestrant on the same schedule.
- **Primary Endpoint:** PFS assessed by RECIST 1.1 in the ITT population.

### IPATential150 Trial (NCT03072238) in mCRPC [3] [4]

- **Study Design:** Randomized, double-blind, placebo-controlled, phase 3 trial.
- **Participants:** 1101 men with previously untreated metastatic castration-resistant prostate cancer (mCRPC).
- **Intervention:** Patients were randomized 1:1 to receive:

- **Ipatasertib arm:** Oral **ipatasertib** (400 mg daily) + abiraterone (1000 mg daily) + prednisolone (5 mg twice daily).
- **Placebo arm:** Oral placebo + abiraterone + prednisolone.
- **Primary Endpoints:** Radiographic PFS (rPFS) in patients with PTEN-loss tumors (by immunohistochemistry) and in the ITT population.

## Safety and Tolerability Profile

The efficacy of **ipatasertib** is accompanied by a manageable but distinct safety profile. The table below compares common adverse events (AEs) associated with **ipatasertib** versus placebo across trials.

| Adverse Event                                 | Ipatasertib Arm (Incidence)            | Placebo Arm (Incidence)                | Notes                                                           |
|-----------------------------------------------|----------------------------------------|----------------------------------------|-----------------------------------------------------------------|
| <b>Diarrhea</b>                               | Very Common (e.g., 87.1% in FINER) [2] | Less Common (e.g., 25.0% in FINER) [2] | Most common AE; often Grade 1/2, but Grade 3 can occur [1] [2]. |
| <b>Hyperglycemia</b>                          | Common (e.g., 43.6% in FINER) [2]      | Less Common (e.g., 33.1% in FINER) [2] | On-target effect of AKT inhibition [2].                         |
| <b>Nausea</b>                                 | Common (e.g., 58.9% in FINER) [2]      | Less Common (e.g., 25.0% in FINER) [2] | Typically low grade [2].                                        |
| <b>Fatigue</b>                                | Common (e.g., 40.3% in FINER) [2]      | Less Common (e.g., 25.0% in FINER) [2] | -                                                               |
| <b>Rash</b>                                   | Reported [3]                           | -                                      | -                                                               |
| <b>Decreased Neutrophil Count/Neutropenia</b> | Reported [1]                           | Reported [1]                           | Can be related to combination chemotherapy (e.g., paclitaxel).  |

## Biomarkers and Mechanism of Action

**Ipatasertib**'s activity is closely linked to the PI3K/AKT signaling pathway, a frequently dysregulated driver in many cancers. The following diagram illustrates the pathway and **ipatasertib**'s targeted mechanism.



[Click to download full resolution via product page](#)

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and growth [1] [5]. Key biomarkers that predict sensitivity to **ipatasertib** include:

- **PIK3CA/AKT1/PTEN alterations:** Genetic alterations in these pathway components are associated with higher baseline AKT phosphorylation (pAKT) and enriched clinical benefit from **ipatasertib** [6] [7].
- **pTEN loss:** Loss of the PTEN tumor suppressor, a negative regulator of the pathway, is a strong predictor of response, particularly in prostate cancer and TNBC [1] [3] [4].
- **pAKT levels:** Tumors with high levels of phosphorylated AKT (pAKT) are more "addicted" to AKT signaling, making them more sensitive to AKT inhibition, even in the absence of known genomic alterations [7].

## Conclusion for Drug Development Professionals

Clinical data consistently demonstrates that adding **ipatasertib** to standard-of-care therapy provides a statistically significant PFS advantage over placebo in specific settings:

- **Strongest Efficacy Signal:** The most robust benefits are observed in **biomarker-selected populations**, particularly tumors with **PTEN loss** or other alterations in the **PI3K/AKT/PTEN axis** [1] [2] [4].
- **Manageable Safety:** The safety profile is characterized by on-target, manageable adverse events like diarrhea and hyperglycemia, requiring proactive management [1] [2].
- **Future Directions:** Research continues to refine patient selection, exploring combinations with immunotherapy [6] and the role of functional protein signaling maps beyond genomic biomarkers alone [7].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Ipatasertib plus paclitaxel versus placebo ... [pmc.ncbi.nlm.nih.gov]
2. Ipatasertib Plus Fulvestrant Demonstrates Significant PFS ... [onclive.com]
3. Characterization of exposure–response relationships ... [pmc.ncbi.nlm.nih.gov]

4. Final Overall Survival and Molecular Data Associated with ... [sciencedirect.com]
5. A Phase I Study of the Pharmacokinetics and Safety ... [sciencedirect.com]
6. First-Line Ipatasertib, Atezolizumab, and Taxane Triplet for ... [pmc.ncbi.nlm.nih.gov]
7. Functional Mapping of AKT Signaling and Biomarkers of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ipatasertib clinical trial results versus placebo]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001406#ipatasertib-clinical-trial-results-versus-placebo>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)